molecular formula C17H14FN3O2 B2695158 4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2108840-05-5

4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile

Cat. No.: B2695158
CAS No.: 2108840-05-5
M. Wt: 311.316
InChI Key: OSMVCALEBGDHDA-UHFFFAOYSA-N
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Description

4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a pyridine ring

Preparation Methods

The synthesis of 4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the fluorophenyl group and the pyridine ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. .

Scientific Research Applications

4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile include other pyrrolidine and pyridine derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:

Properties

IUPAC Name

4-[2-(4-fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-13-3-1-11(2-4-13)16-8-15(22)10-21(16)17(23)12-5-6-20-14(7-12)9-19/h1-7,15-16,22H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMVCALEBGDHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C2=CC=C(C=C2)F)C(=O)C3=CC(=NC=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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